2-Octanone, 4-hydroxy-3-methylene-

Description

Contextualization within Natural Product Chemistry and Organic Synthesis

While direct isolation of 2-Octanone (B155638), 4-hydroxy-3-methylene- from natural sources is not extensively documented, the α-methylene-β-hydroxy ketone core is a recurring structural element in a variety of natural products. The parent compound, 2-octanone, is a known volatile organic compound found in various plants and foods, including mushrooms, cheese, and fruits. foodb.canih.gov The introduction of the hydroxyl and methylene (B1212753) functionalities significantly alters its chemical properties and potential biosynthetic pathways.

In the realm of organic synthesis, α-methylene-β-hydroxy ketones are valuable synthetic intermediates. Their creation is often achieved through aldol (B89426) reactions, a cornerstone of carbon-carbon bond formation in organic chemistry. wikipedia.org These reactions, first observed in the 19th century, have evolved into highly sophisticated and stereoselective methods for constructing complex molecular architectures. fiveable.menih.gov The synthesis of structures like 2-Octanone, 4-hydroxy-3-methylene- would likely involve a crossed aldol reaction between a ketone containing an α-methylene group and an appropriate aldehyde, followed by controlled reaction conditions to preserve the β-hydroxy group. masterorganicchemistry.comorganic-chemistry.org

Significance in Contemporary Chemical Biology Research

The biological activities of α-methylene-β-hydroxy ketones are an area of growing interest. The presence of the reactive α,β-unsaturated ketone system, which can be formed upon dehydration of the β-hydroxy ketone, makes these compounds potential Michael acceptors. This reactivity allows them to interact with biological nucleophiles, such as cysteine residues in proteins, thereby modulating protein function. This mechanism is a key aspect in the mode of action for many biologically active compounds.

While specific biological evaluations of 2-Octanone, 4-hydroxy-3-methylene- are not widely reported in the scientific literature, research on analogous structures suggests potential for various biological activities. For instance, some polyketide natural products containing similar functionalities exhibit antimicrobial or cytotoxic properties. mdpi.com Further investigation into the biological profile of 2-Octanone, 4-hydroxy-3-methylene- could reveal novel therapeutic or research applications.

Historical Perspectives on Related Hydroxyketone Structures in Chemical Research

The study of hydroxyketones has a rich history, deeply intertwined with the development of fundamental concepts in organic chemistry. The discovery of the aldol reaction by Charles-Adolphe Wurtz in 1872 marked a pivotal moment, providing a general method for the synthesis of β-hydroxy carbonyl compounds. nih.gov This discovery laid the groundwork for understanding the reactivity of enolates and carbonyl compounds, which is fundamental to modern organic synthesis. fiveable.me

Early research focused on understanding the mechanism and scope of the aldol reaction, with chemists like Alexander Borodin also making significant contributions. fiveable.me Over the decades, the reaction has been refined to allow for a high degree of control over the stereochemical outcome, a critical aspect in the synthesis of complex molecules like pharmaceuticals and natural products. The development of asymmetric aldol reactions, for which the 2001 Nobel Prize in Chemistry was awarded to Knowles, Noyori, and Sharpless for their work on chirally catalyzed reactions, stands as a testament to the enduring importance of hydroxyketone synthesis. The classical α-ketol rearrangement, another key reaction of this class of compounds, has been known for a long time and is used to induce 1,2-shifts of substituents. organicreactions.org

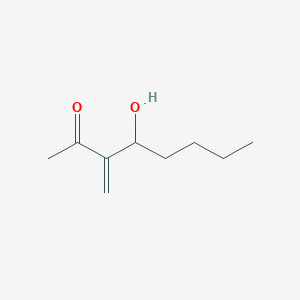

Structure

3D Structure

Properties

CAS No. |

73255-33-1 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

4-hydroxy-3-methylideneoctan-2-one |

InChI |

InChI=1S/C9H16O2/c1-4-5-6-9(11)7(2)8(3)10/h9,11H,2,4-6H2,1,3H3 |

InChI Key |

RXMXPFFIYTXDBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=C)C(=O)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Octanone, 4 Hydroxy 3 Methylene

Total Synthesis Approaches

Total synthesis of 2-Octanone (B155638), 4-hydroxy-3-methylene- would involve the construction of the carbon skeleton and the introduction of the requisite functional groups from simple, commercially available starting materials. A key transformation in many potential routes is the Aldol (B89426) reaction and its variants, which are powerful tools for carbon-carbon bond formation. uoregon.edulibretexts.orgwikipedia.org

A plausible and straightforward approach would be a crossed or mixed Aldol condensation. libretexts.org This could, for example, involve the reaction of 2-octanone with formaldehyde. The initial reaction would form a β-hydroxy ketone, which upon dehydration would yield the desired α,β-unsaturated ketone. The success of such mixed Aldol reactions often depends on the relative reactivity of the carbonyl compounds. libretexts.org

Stereoselective and Enantioselective Syntheses of 2-Octanone, 4-hydroxy-3-methylene-

The structure of 2-Octanone, 4-hydroxy-3-methylene- contains a stereocenter at the carbon bearing the hydroxyl group. The control of stereochemistry at this center is a significant challenge in its synthesis. Modern organic synthesis offers several powerful methods for achieving high levels of stereoselectivity.

Substrate-Controlled Diastereoselectivity: In the absence of a chiral catalyst, the stereochemical outcome of the reaction can sometimes be influenced by the existing stereocenters in the substrate. However, for a simple acyclic system like the proposed synthesis of 2-Octanone, 4-hydroxy-3-methylene-, substrate control is often weak.

Reagent-Controlled Diastereoselectivity: A more effective strategy involves the use of chiral reagents. For instance, a chiral borane (B79455) or a chiral reducing agent could be used to stereoselectively reduce a precursor diketone to the desired hydroxy ketone.

Catalytic Enantioselective Synthesis: The most elegant and atom-economical approach to obtaining a single enantiomer of the target compound is through the use of a chiral catalyst. stanford.edu For the key Aldol-type reaction, several catalytic systems have been developed:

Proline and its derivatives: L-proline and its analogs have been shown to be effective organocatalysts for asymmetric Aldol reactions, proceeding through an enamine intermediate.

Chiral metal complexes: Lewis acid catalysts based on metals like zinc, copper, and titanium, ligated with chiral ligands, can effectively catalyze enantioselective Aldol additions. stanford.edu The choice of metal and ligand is crucial for achieving high enantiomeric excess (ee).

A potential enantioselective synthesis of γ-hydroxy-α,β-unsaturated compounds can be achieved from chiral cyanohydrins, which serve as versatile building blocks. mdpi.org

The following table summarizes some potential catalytic systems that could be adapted for the enantioselective synthesis of 2-Octanone, 4-hydroxy-3-methylene-, based on analogous reactions reported in the literature.

| Catalyst Type | Example Catalyst/Ligand | Potential Advantages |

| Organocatalyst | L-Proline | Metal-free, environmentally benign |

| Chiral Lewis Acid | Zn-ProPhenol | High atom economy, works with various ketones |

| Chiral Lewis Acid | Diphenylprolinol silyl (B83357) ether | Excellent diastereo- and enantioselectivities in Michael reactions |

Convergent and Linear Synthesis Strategies

The synthesis of a target molecule can be approached in a linear or a convergent fashion. wikipedia.orgchemistnotes.com

Convergent Synthesis: A convergent approach involves the independent synthesis of two or more fragments of the target molecule, which are then combined in the later stages of the synthesis. wikipedia.orgchemistnotes.com For our target compound, a convergent strategy could involve the synthesis of a pentanal-derived fragment and a separate three-carbon fragment containing the ketone and methylene (B1212753) functionalities. These two fragments would then be coupled. Convergent syntheses are generally more efficient for complex molecules as they allow for the accumulation of larger quantities of the final product from the individual fragment syntheses. wikipedia.org

A possible convergent approach for 2-Octanone, 4-hydroxy-3-methylene- could involve the reaction of a pentyl magnesium halide with a pre-functionalized three-carbon electrophile.

Comparative Analysis of Synthetic Route Efficiencies and Atom Economy

The efficiency of a synthetic route is not only measured by the chemical yield but also by its atom economy. Atom economy is a concept that evaluates how many atoms from the reactants are incorporated into the final desired product. scranton.edu

Addition reactions, in general, have a high atom economy, as all atoms of the reactants are incorporated into the product. scranton.edu The Aldol addition reaction, a key step in a potential synthesis of our target molecule, can have a 100% atom economy if it is not followed by a dehydration step. uoregon.edu However, the subsequent dehydration to form the α,β-unsaturated system reduces the atom economy as a molecule of water is eliminated.

Let's consider a hypothetical linear synthesis starting from 2-octanol.

| Step | Reaction | Reactants | Desired Product | Byproducts | Atom Economy |

| 1 | Oxidation | 2-Octanol | 2-Octanone | H₂ | High |

| 2 | Aldol Addition | 2-Octanone, Formaldehyde | 4-Hydroxy-3-hydroxymethyl-2-octanone | None | 100% |

| 3 | Dehydration | 4-Hydroxy-3-hydroxymethyl-2-octanone | 2-Octanone, 4-hydroxy-3-methylene- | H₂O | Lower |

Semisynthetic Routes from Precursor Compounds

Semisynthesis, which starts from a readily available natural product or a complex synthetic intermediate, can be an efficient way to access the target molecule. For 2-Octanone, 4-hydroxy-3-methylene-, a potential precursor could be a naturally occurring fatty acid or a derivative thereof. For instance, a C8 carboxylic acid could be converted to the corresponding methyl ketone, 2-octanone, which could then be further functionalized. prepchem.com The introduction of the α,β-unsaturated ketone moiety into natural products has been shown to enhance their biological activity in some cases. mdpi.com

Green Chemistry Principles in the Synthesis of 2-Octanone, 4-hydroxy-3-methylene-

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to design chemical processes that are environmentally benign. colab.ws These principles can be applied to the synthesis of 2-Octanone, 4-hydroxy-3-methylene- in several ways.

Development of Sustainable Catalytic Systems

A key aspect of green chemistry is the use of catalysts to promote reactions, as they are used in small amounts and can often be recycled. For the Aldol condensation, a crucial step in our proposed synthesis, several green catalytic systems have been developed. colab.wsrsc.orgvscht.czresearchgate.net

Heterogeneous Catalysts: Using solid catalysts, such as mixed metal oxides or supported catalysts, simplifies the purification process as the catalyst can be easily removed by filtration. colab.ws For instance, magnesium-aluminum hydrotalcites have been used as catalysts for Aldol condensations. colab.ws

Biocatalysts: Enzymes can be highly efficient and selective catalysts that operate under mild conditions. Lipases and aldolases are potential candidates for the synthesis of precursors to our target molecule.

Micellar Catalysis: Performing reactions in water using surfactants to form micelles can be an environmentally friendly alternative to using organic solvents. colab.ws

Solvent-Free Reactions: Whenever possible, avoiding the use of solvents is a major goal of green chemistry. Some Aldol condensations can be carried out under solvent-free conditions. uoregon.edu

The following table provides a comparison of potential catalytic systems for the Aldol condensation step from a green chemistry perspective.

| Catalytic System | Solvent | Advantages | Disadvantages |

| Homogeneous Base (e.g., NaOH) | Alcohol/Water | Inexpensive | Difficult to separate from product, can lead to side reactions |

| Heterogeneous Catalyst (e.g., Hydrotalcite) | Water or Solvent-free | Easily separable, recyclable | May require higher temperatures |

| Organocatalyst (e.g., L-Proline) | Various, including water | Metal-free, often biodegradable | Can be expensive |

| Biocatalyst (e.g., Aldolase) | Water | High selectivity, mild conditions | Limited substrate scope, enzyme stability can be an issue |

By carefully selecting the synthetic route and reaction conditions, the synthesis of 2-Octanone, 4-hydroxy-3-methylene- can be designed to be more efficient, economical, and environmentally friendly.

Solvent-Free and Atom-Economical Methodologies

Extensive research into the synthesis of 2-Octanone, 4-hydroxy-3-methylene- has yet to yield established solvent-free and atom-economical methodologies in publicly accessible scientific literature. While the principles of green chemistry prioritize the reduction or elimination of hazardous substances and the maximization of atom economy, specific applications of these principles to the synthesis of this particular compound are not documented.

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal, 100% atom-economical reaction would see all atoms from the reactants incorporated into the final product, with no byproducts. Solvent-free reactions, also known as solid-state or neat reactions, contribute to the greening of chemical processes by eliminating the environmental and health hazards associated with solvent use, as well as simplifying purification procedures.

The development of such methodologies for 2-Octanone, 4-hydroxy-3-methylene- would likely involve the exploration of catalytic routes, multicomponent reactions, or the use of alternative energy sources like microwave or ultrasonic irradiation to facilitate the reaction in the absence of a solvent. However, at present, there are no specific research findings or data to report on these approaches for the target compound.

Further investigation and research are required to develop and document solvent-free and atom-economical synthetic routes for 2-Octanone, 4-hydroxy-3-methylene-.

Reaction Mechanisms and Mechanistic Studies of 2 Octanone, 4 Hydroxy 3 Methylene

Intermolecular Reactions

The presence of a carbonyl group, an exocyclic double bond, and a hydroxyl group makes 2-Octanone (B155638), 4-hydroxy-3-methylene- a versatile substrate for various intermolecular reactions.

Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophilic attack at the carbonyl carbon (a 1,2-addition) is a fundamental reaction of ketones. chemeurope.com In the case of 2-Octanone, 4-hydroxy-3-methylene-, this pathway competes with conjugate addition to the α,β-unsaturated system. The outcome is largely dictated by the nature of the nucleophile. wikipedia.org

Strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition. The reaction proceeds through a tetrahedral alkoxide intermediate, which upon protonation yields a tertiary alcohol. The general mechanism is illustrated below:

Mechanism of 1,2-Nucleophilic Addition:

Nucleophilic Attack: The nucleophile directly attacks the electrophilic carbonyl carbon.

Intermediate Formation: This leads to the formation of a tetrahedral alkoxide intermediate.

Protonation: Subsequent workup with a proton source yields the corresponding tertiary alcohol.

In contrast, "soft" nucleophiles generally favor 1,4-conjugate addition, which will be discussed in the context of the exocyclic methylene (B1212753) moiety.

Electrophilic Substitution Pathways and Regioselectivity

Electrophilic attack on 2-Octanone, 4-hydroxy-3-methylene- can occur at several sites. The exocyclic double bond is an electron-rich center susceptible to electrophilic addition. The regioselectivity of this addition is influenced by the electronic effects of the adjacent carbonyl and hydroxyl groups.

The hydroxyl group can also undergo electrophilic substitution, such as acylation or etherification, under appropriate conditions. Furthermore, the enol form of the ketone presents another nucleophilic site for electrophiles.

A particularly important class of reactions for compounds of this type, often referred to as Baylis-Hillman adducts, are SN2' or allylic substitution reactions. acs.org In these reactions, the hydroxyl group can be activated, for example by protonation or conversion to a better leaving group, facilitating the attack of a nucleophile at the γ-position (the carbon of the methylene group) with concomitant rearrangement of the double bond.

Illustrative Data on Regioselectivity of Nucleophilic Attack on α,β-Unsaturated Ketones:

| Nucleophile Type | Predominant Reaction Pathway | Product Type | Reference |

| Hard (e.g., Grignard) | 1,2-Addition | Tertiary Alcohol | chemeurope.com |

| Soft (e.g., Gilman) | 1,4-Conjugate Addition | β-Substituted Ketone | wikipedia.org |

| Amines | 1,4-Conjugate Addition | β-Amino Ketone | wikipedia.org |

This table provides a general overview of the expected regioselectivity based on the nature of the nucleophile for α,β-unsaturated ketones.

Cycloaddition Reactions Involving the Exocyclic Methylene Moiety

The activated exocyclic double bond in 2-Octanone, 4-hydroxy-3-methylene- can participate in various cycloaddition reactions. These reactions are valuable for the construction of cyclic and heterocyclic systems.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a common feature of α,β-unsaturated ketones. nih.gov Irradiation of 2-Octanone, 4-hydroxy-3-methylene- in the presence of an alkene could lead to the formation of a cyclobutane (B1203170) ring.

Diels-Alder Reactions: The electron-deficient nature of the double bond, due to the adjacent carbonyl group, makes it a good dienophile for Diels-Alder reactions with electron-rich dienes. This [4+2] cycloaddition would result in the formation of a six-membered ring.

Intramolecular Rearrangements

Intramolecular processes, particularly tautomerism and isomerization, are key aspects of the chemistry of 2-Octanone, 4-hydroxy-3-methylene-.

Tautomerism and Isomerization Processes

The most significant tautomeric equilibrium for this compound is the keto-enol tautomerism. masterorganicchemistry.com The keto form is generally more stable, but the enol form can be present in appreciable concentrations, especially under acidic or basic conditions. masterorganicchemistry.com

Several enol forms are possible for 2-Octanone, 4-hydroxy-3-methylene-, arising from the deprotonation of the α-carbon or the γ-carbon. The relative stability of these enols is influenced by factors such as conjugation and intramolecular hydrogen bonding. masterorganicchemistry.com

Isomerization of the exocyclic double bond to an endocyclic position is also a possibility, leading to a more substituted and potentially more stable alkene. This process can be catalyzed by acids or bases.

Investigations of Keto-Enol Equilibria

The position of the keto-enol equilibrium is highly dependent on the solvent and temperature. masterorganicchemistry.commdpi.com Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are instrumental in studying these equilibria.

In non-polar solvents, intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen in the enol form can significantly stabilize it, shifting the equilibrium towards the enol tautomer. masterorganicchemistry.com In contrast, polar, protic solvents can disrupt this intramolecular hydrogen bond, favoring the keto form.

Typical Spectroscopic Data for Related β-Hydroxy-α-methylene Ketones:

| Spectroscopic Technique | Keto Form | Enol Form | Reference |

| ¹H NMR (δ, ppm) | ~2.2 (CH₃-CO), ~4.0 (CH₂-OH) | ~5.5-6.0 (vinylic H), ~12-15 (enolic OH) | nih.gov |

| ¹³C NMR (δ, ppm) | ~200 (C=O) | ~170-180 (enol C-O) | nih.gov |

| IR (cm⁻¹) | ~1710 (C=O stretch) | ~1640 (C=C stretch), ~3400 (O-H stretch) | mdpi.com |

This table presents typical chemical shifts and vibrational frequencies for the keto and enol forms of similar compounds, which can be used to analyze the tautomeric equilibrium of 2-Octanone, 4-hydroxy-3-methylene-.

Kinetic and Thermodynamic Parameters of Key Reactions

A thorough understanding of the kinetic and thermodynamic parameters is fundamental to predicting the behavior of a chemical compound and designing synthetic routes or understanding its environmental fate. However, for 2-Octanone, 4-hydroxy-3-methylene-, this crucial information is not present in the public domain.

No experimental or theoretical studies detailing the determination of reaction rate constants for any reaction involving 2-Octanone, 4-hydroxy-3-methylene- have been identified. Such studies would typically involve techniques like stopped-flow spectroscopy, temperature-jump experiments, or computational modeling to quantify the speed at which a reaction proceeds. The absence of this data prevents a quantitative assessment of its reactivity with other chemical species.

Similarly, there is no available research on the activation energy or the characterization of transition states for reactions involving 2-Octanone, 4-hydroxy-3-methylene-. Determining the activation energy, the minimum energy required to initiate a chemical reaction, is critical for understanding reaction feasibility and temperature dependence. Characterization of the transition state, the high-energy intermediate state between reactants and products, provides invaluable insight into the reaction mechanism at a molecular level. Techniques such as computational chemistry (e.g., Density Functional Theory calculations) are often employed for this purpose but have not been reported for this specific compound.

Advanced Spectroscopic and Structural Elucidation of 2 Octanone, 4 Hydroxy 3 Methylene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For 2-Octanone (B155638), 4-hydroxy-3-methylene-, a suite of one- and two-dimensional NMR experiments is required for an unambiguous assignment of all proton and carbon signals.

A combination of 2D NMR experiments is indispensable for piecing together the molecular puzzle of 2-Octanone, 4-hydroxy-3-methylene-. youtube.comemerypharma.com

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduprinceton.edu For the target molecule, COSY would reveal correlations between the hydroxyl proton and the proton on C4, the C4 proton and the C5 methylene (B1212753) protons, and along the butyl chain (C5-H2 to C6-H2, C6-H2 to C7-H2, and C7-H2 to C8-H3).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons they are attached to. sdsu.eduyoutube.com This allows for the direct assignment of each carbon atom that bears protons, such as the C1 methyl group, the C4 methine, the C5, C6, and C7 methylene groups, the C8 methyl group, and the C3' exocyclic methylene protons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons over two to three bonds. sdsu.eduprinceton.edu It is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would include the C1 methyl protons to the C2 carbonyl carbon, the C3' methylene protons to C2, C3, and C4, and the C4 proton to C2, C3, and C5.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY identifies protons that are close in space, providing critical information about the molecule's stereochemistry and preferred conformation. princeton.edu For instance, NOE correlations could be observed between the C4 proton and the C5 methylene protons, and potentially between the C3' protons and the C4 proton, depending on the conformation around the C3-C4 bond.

The following table represents plausible ¹H and ¹³C NMR chemical shift assignments for 2-Octanone, 4-hydroxy-3-methylene- in a standard solvent like CDCl₃.

| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| 1 (CH₃) | ~25-30 | ~2.2 | C2 | - |

| 2 (C=O) | ~200-210 | - | - | - |

| 3 (C) | ~145-150 | - | - | - |

| 3' (=CH₂) | ~125-130 | ~5.9, ~6.1 | C2, C3, C4 | H4 |

| 4 (CH-OH) | ~70-75 | ~4.5 | C2, C3, C5 | OH, H5 |

| 5 (CH₂) | ~35-40 | ~1.5 | C4, C6, C7 | H4, H6 |

| 6 (CH₂) | ~25-30 | ~1.3 | C5, C7, C8 | H5, H7 |

| 7 (CH₂) | ~22-27 | ~1.3 | C5, C6, C8 | H6, H8 |

| 8 (CH₃) | ~14 | ~0.9 | C6, C7 | H7 |

| 4-OH | - | Variable (~2-4) | C4 | H4 |

Note: This is an interactive data table based on expected values.

The structure of 2-Octanone, 4-hydroxy-3-methylene- features a flexible backbone. The single bond between C3 and C4 allows for rotation, which could lead to multiple stable conformations (rotamers). An intramolecular hydrogen bond between the C4-hydroxyl group and the C2-carbonyl oxygen is possible, which would significantly restrict this rotation and favor a specific conformer.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insight into these conformational dynamics. If there is a significant energy barrier to interconversion between conformers, separate signals for each conformer might be observed at low temperatures. As the temperature is raised, these signals would broaden and eventually coalesce into a single, averaged signal at higher temperatures. The temperature at which coalescence occurs can be used to calculate the energy barrier for the conformational change.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique that provides information about the mass and, by extension, the molecular formula and structure of a compound. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact mass of the molecule, which can be used to deduce its elemental composition. For 2-Octanone, 4-hydroxy-3-methylene-, HRMS would be used to confirm its molecular formula as C9H16O2.

| Property | Value |

| Molecular Formula | C₉H₁₆O₂ |

| Monoisotopic Mass | 156.11503 Da |

| Nominal Mass | 156 Da |

| Common Adducts (M+H)⁺ | 157.12231 Da |

| Common Adducts (M+Na)⁺ | 179.10428 Da |

Note: This is an interactive data table with calculated values.

Tandem Mass Spectrometry (MS/MS) involves selecting a specific ion (the precursor ion, e.g., the molecular ion [M]⁺• or a protonated molecule [M+H]⁺) and inducing it to fragment. wikipedia.org Analyzing the resulting fragment ions (product ions) provides valuable structural information. For 2-Octanone, 4-hydroxy-3-methylene-, key fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation for ketones. This could lead to the loss of the acetyl radical (•COCH₃) or the hexyl radical (•C₄H₉).

McLafferty Rearrangement: Ketones with a γ-hydrogen can undergo a characteristic rearrangement, leading to the loss of a neutral alkene. In this molecule, a McLafferty rearrangement could occur involving the transfer of a hydrogen from C6 to the carbonyl oxygen, resulting in the loss of propene.

Dehydration: The presence of a hydroxyl group often leads to the loss of a water molecule (18 Da) under ionization conditions.

Cleavage of the Alkyl Chain: Fragmentation can occur at various points along the butyl side chain, leading to a series of ions differing by 14 Da (CH₂).

The fragmentation pattern of a related compound, formestane (B1683765) (4-hydroxyandrost-4-ene-3,17-dione), shows that cleavages specific to the position of the hydroxyl group can help differentiate isomers. nih.gov A similar detailed analysis for 2-Octanone, 4-hydroxy-3-methylene- would provide definitive structural confirmation.

Vibrational Spectroscopy for Comprehensive Structural Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.gov For 2-Octanone, 4-hydroxy-3-methylene-, the spectra would be dominated by characteristic absorptions for the hydroxyl, ketone, and alkene moieties.

The study of similar molecules, such as 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, shows how theoretical calculations (DFT) can be combined with experimental data to assign all observed vibrational bands. conicet.gov.arresearchgate.net

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching (H-bonded) | 3200-3500 | Strong, Broad |

| C-H (sp³ Alkyl) | Stretching | 2850-2960 | Medium-Strong |

| C=O (Ketone, conjugated) | Stretching | 1670-1690 | Strong |

| C=C (Alkene) | Stretching | 1640-1660 | Medium-Weak |

| C-O (Alcohol) | Stretching | 1050-1150 | Medium-Strong |

| =C-H (Alkene) | Bending (out-of-plane) | 890-910 | Strong |

Note: This is an interactive data table based on typical vibrational frequencies.

The exact position of the C=O stretching frequency can give clues about conjugation and potential intramolecular hydrogen bonding. A lower-than-usual frequency (below 1700 cm⁻¹) would support a structure where the carbonyl is conjugated with the C=C double bond and potentially involved in hydrogen bonding with the C4-hydroxyl group. mdpi.com

Raman Spectroscopy for Bond Vibrations and Molecular Symmetry Analysis

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing a detailed fingerprint of its chemical bonds and symmetry. For 2-Octanone, 4-hydroxy-3-methylene-, a Raman spectrum would be expected to exhibit characteristic peaks corresponding to its various functional groups.

Key expected vibrational modes would include the C=O stretch of the ketone, the C=C stretch of the methylene group, and various C-H and C-C stretching and bending vibrations. The position, intensity, and polarization of these Raman bands would offer insights into the molecule's conformation and electronic structure. For instance, conjugation between the carbonyl and methylene groups would be expected to influence the frequency of their respective stretching vibrations.

Table 1: Predicted Prominent Raman Shifts for 2-Octanone, 4-hydroxy-3-methylene-

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| C=O (Ketone) | Stretching | 1690 - 1715 |

| C=C (Methylene) | Stretching | 1640 - 1660 |

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C-O (Alcohol) | Stretching | 1000 - 1260 |

Note: These are predicted values based on typical ranges for these functional groups and may vary depending on the specific molecular environment and intermolecular interactions.

Chiral Vibrational Spectroscopy (VCD, ROA) for Absolute Configuration Determination

Given the presence of a chiral center at the 4-position, determining the absolute configuration of 2-Octanone, 4-hydroxy-3-methylene- is crucial. Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful chiroptical spectroscopic techniques that measure the differential absorption or scattering of left and right circularly polarized light by a chiral molecule.

A VCD or ROA spectrum provides a unique spectral fingerprint of a molecule's stereochemistry. By comparing the experimental VCD or ROA spectrum with those predicted by quantum chemical calculations for the (R) and (S) enantiomers, the absolute configuration can be unambiguously assigned. For 2-Octanone, 4-hydroxy-3-methylene-, the vibrational modes involving the chiral center and the surrounding functional groups would be particularly sensitive probes in VCD and ROA spectroscopy.

X-ray Crystallography for Solid-State Structure Determination

Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. This information is invaluable for understanding the physical properties of the compound and for validating the results of computational modeling. To date, no published crystal structure for this specific compound has been found.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Conformational Studies

Electronic Circular Dichroism (CD) spectroscopy is another chiroptical technique that probes the differential absorption of circularly polarized ultraviolet and visible light. It is particularly sensitive to the electronic transitions within a chiral molecule and can provide valuable information about its secondary structure and conformation in solution.

For 2-Octanone, 4-hydroxy-3-methylene-, the n→π* and π→π* electronic transitions of the conjugated enone chromophore would be expected to give rise to distinct CD signals. The sign and magnitude of these Cotton effects would be directly related to the absolute configuration of the chiral center and the preferred conformation of the molecule in solution. Studies on similar chiral ketones have demonstrated the utility of CD spectroscopy in elucidating stereochemical details.

Theoretical and Computational Chemistry of 2 Octanone, 4 Hydroxy 3 Methylene

Quantum Chemical Calculations

There is a lack of specific published data from Ab Initio or Density Functional Theory (DFT) studies on the electronic structure, reactivity, conformer analysis, or predicted spectroscopic parameters for 2-Octanone (B155638), 4-hydroxy-3-methylene-. While these methods are powerful tools for computational analysis, their application to this specific compound is not documented in the available literature. For related molecules, such as 3-hydroxy-3-methyl-2-butanone, DFT has been used to investigate reaction mechanisms, demonstrating the potential of such studies. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

No specific molecular dynamics (MD) simulations detailing the solution-phase behavior or solvent effects of 2-Octanone, 4-hydroxy-3-methylene- have been found in the reviewed literature. MD simulations are a valuable technique for understanding how molecules behave in different solvent environments, as demonstrated in studies of other organic molecules which show how solvent dynamics and interactions can be modeled. nih.govnih.govmdpi.com

Reaction Mechanism Modeling and Transition State Characterization

Detailed reaction mechanism modeling and the characterization of transition states involving 2-Octanone, 4-hydroxy-3-methylene- are not available in the current body of scientific research. Studies on similar ketones, such as the lithium ethoxide-catalyzed reaction of 3-hydroxy-3-methyl-2-butanone, illustrate how computational methods can be used to map out reaction pathways and determine activation energies. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Features

There are no specific Quantitative Structure-Activity Relationship (QSAR) models reported for 2-Octanone, 4-hydroxy-3-methylene-. QSAR studies are used to correlate the chemical structure of a compound with its biological activity or other properties, but such research has not been published for this particular molecule.

Biological and Biochemical Investigations of 2 Octanone, 4 Hydroxy 3 Methylene in Vitro, Non Human Systems

Mechanistic Studies on Cellular Targets in Non-Human Cell Lines and Microbial Systems

Investigations into the specific molecular mechanisms of dehydrovomifoliol (B108579) have begun to elucidate its interaction with cellular components and signaling cascades in non-human models.

Enzyme Inhibition/Activation Kinetics and Mechanism of Action

Detailed experimental studies on the enzyme inhibition or activation kinetics of purified 2-Octanone (B155638), 4-hydroxy-3-methylene- are limited in publicly available scientific literature. While molecular docking studies have suggested potential interactions with certain proteins, specific kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) from enzymatic assays have not been extensively reported.

Receptor Binding Assays with Expressed Receptors

As of the current body of scientific literature, specific receptor binding assays using expressed receptors to determine the binding affinity and selectivity of 2-Octanone, 4-hydroxy-3-methylene- have not been published. Consequently, data regarding its direct interaction with specific cellular receptors, including equilibrium dissociation constants (Kd) or inhibitor constants (Ki), are not available.

Modulation of Signal Transduction Pathways in Model Organisms

Research has indicated that dehydrovomifoliol may play a role in modulating specific signal transduction pathways. A study focusing on its effects in the context of nonalcoholic fatty liver disease (NAFLD) utilized bioinformatics analysis and molecular docking to identify potential cellular targets. researchgate.netsemanticscholar.orgnih.gov These computational methods predicted that dehydrovomifoliol interacts with the E2F transcription factor 1 (E2F1). semanticscholar.org

Further investigation in this study suggested that the regulatory role of E2F1 in fat metabolism is associated with the AKT/mTOR signaling pathway. researchgate.netsemanticscholar.orgnih.gov The study posits that dehydrovomifoliol may exert its effects by inhibiting the AKT/mTOR axis, thereby reducing lipid accumulation and lipogenesis. semanticscholar.orgmedchemexpress.com Experimental validation in the same study, through quantitative real-time PCR and Western blot analysis, supported the proposed mechanism involving the E2F1/AKT/mTOR axis. researchgate.net These findings point to a potential mechanism of action where dehydrovomifoliol influences cellular metabolism through the modulation of this key signaling cascade.

Antimicrobial Activity Studies (Bacterial, Fungal, Viral - In Vitro Models)

The potential of 2-Octanone, 4-hydroxy-3-methylene- as an antimicrobial agent has been an area of interest, though comprehensive data remains forthcoming.

Minimum Inhibitory Concentration (MIC) Determinations

A study on an extract of Ipomoea pes-caprae, which contains dehydrovomifoliol, demonstrated antibacterial and antibiofilm activity against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus (MRSA). researchgate.net However, this study did not report the MIC for the purified dehydrovomifoliol.

Investigation of Mechanism of Action Against Microorganisms

Detailed experimental studies elucidating the specific mechanism of antimicrobial action for 2-Octanone, 4-hydroxy-3-methylene- are currently scarce in the scientific literature. While its presence in antimicrobially active plant extracts is noted, the molecular basis for its individual activity against bacteria, fungi, or viruses has not been thoroughly investigated.

Cytotoxicity Studies on Non-Human Cell Lines (e.g., Cancer Cell Lines for Initial Biological Screening)

The α,β-unsaturated ketone moiety is a well-established pharmacophore known to impart cytotoxic properties. Studies on various analogues demonstrate potent activity against a range of cancer cell lines. This cytotoxicity is a cornerstone of the initial biological screening for potential therapeutic agents.

A study on newly synthesized enones, which share the core α,β-unsaturated ketone structure, demonstrated significant cytotoxic effects against human colorectal carcinoma (HCT-116) and cervical cancer (HeLa) cells, while showing less impact on normal lung cells (MRC-5). nih.gov The cytotoxic efficacy was found to be dependent on the specific chemical structure and the duration of exposure. nih.gov For instance, the half-maximal inhibitory concentration (IC50) values for these enones on HCT-116 and HeLa cells were determined at various time points, highlighting their dose-dependent and time-dependent cytotoxic nature. nih.gov

Another investigation into a series of simple α,β-unsaturated carbonyl compounds revealed that several cycloalkenones exhibited potent cytotoxic activities against the human oral squamous cell carcinoma HSC-2 cell line. researchmap.jp Notably, some of these compounds displayed a degree of tumor-specific cytotoxicity. researchmap.jp The cytotoxic activity of these compounds was significantly diminished in the presence of N-acetylcysteine, suggesting a mechanism involving the depletion of cellular thiols. researchmap.jp

Table 1: Cytotoxicity of Structurally Related Enones on Human Cancer Cell Lines

| Compound/Extract | Cell Line | IC50 (µM) after 48h | Source |

|---|---|---|---|

| Enone 1 (E1) | HCT-116 | Not explicitly stated, but showed significant cytotoxicity | nih.gov |

| Enone 2 (E2) | HCT-116 | Not explicitly stated, but showed significant cytotoxicity | nih.gov |

| Enone 3 (E3) | HCT-116 | Not explicitly stated, but showed significant cytotoxicity | nih.gov |

| Enone 4 (E4) | HCT-116 | Not explicitly stated, but showed significant cytotoxicity | nih.gov |

| Enone 1 (E1) | HeLa | Not explicitly stated, but showed significant cytotoxicity | nih.gov |

| Enone 2 (E2) | HeLa | Not explicitly stated, but showed significant cytotoxicity | nih.gov |

| Enone 3 (E3) | HeLa | Not explicitly stated, but showed significant cytotoxicity | nih.gov |

| Enone 4 (E4) | HeLa | Not explicitly stated, but showed significant cytotoxicity | nih.gov |

Note: While the exact IC50 values were not provided in a readily extractable format in the source, the study confirmed significant and differential cytotoxicity. The research highlighted that the cytotoxic effects were dose and time-dependent.

Mechanisms of Apoptosis and Necrosis Induction

The primary mechanism by which α,β-unsaturated ketones induce cell death is through the induction of apoptosis. Research on analogous enones has shown that these compounds can trigger mitochondrial-mediated apoptosis. nih.govrsc.org This process involves changes in cellular morphology, the activation of pro-apoptotic proteins such as Bax, and the inhibition of anti-apoptotic proteins like Bcl-2. nih.gov

The activation of effector caspases, particularly caspase-3, is a hallmark of apoptosis induced by these compounds. nih.gov In HCT-116 and HeLa cells, treatment with synthetic enones led to a significant increase in active caspase-3 expression. nih.gov This activation is a downstream event following the release of cytochrome c from the mitochondria, which is another key indicator of the intrinsic apoptotic pathway being triggered. rsc.org While apoptosis is the predominant form of cell death, necrosis is less commonly observed with this class of compounds at therapeutic concentrations. nih.gov

Cell Cycle Arrest Analysis

In addition to inducing apoptosis, α,β-unsaturated ketones are known to cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells. Studies on synthetic enones have demonstrated their ability to induce cell cycle arrest at the G2/M phase in both HCT-116 and HeLa cancer cells. nih.govrsc.org This arrest prevents cells from entering mitosis, providing a window for apoptotic processes to be initiated. The disruption of the cell cycle is a crucial aspect of the anti-proliferative activity of these compounds.

Interactions with Biomolecules (e.g., DNA, RNA, Proteins)

The electrophilic nature of the α,β-unsaturated ketone functional group makes it susceptible to nucleophilic attack from biological macromolecules. This reactivity is central to its biological effects. The primary mechanism of interaction is believed to be through Michael addition reactions with nucleophilic residues in proteins, such as the thiol groups of cysteine residues. mdpi.com This covalent modification can alter the structure and function of key cellular proteins, leading to the observed cytotoxic effects.

While direct interaction with DNA is also possible, the modification of proteins involved in cellular signaling and stress responses is considered a major contributor to the bioactivity of α,β-unsaturated ketones.

Binding Assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Conformational Changes Induced by Ligand Binding

The covalent modification of proteins by α,β-unsaturated ketones can lead to significant conformational changes, thereby altering their biological function. For example, the binding of Methylene (B1212753) Blue/TiO2 nanocomposites to bovine serum albumin was shown to affect the protein's conformation. nih.gov Although specific data for 2-Octanone, 4-hydroxy-3-methylene- is lacking, it is plausible that its interaction with proteins would induce similar conformational alterations, disrupting their normal activity and contributing to its cytotoxic effects.

Structure-Activity Relationship (SAR) Studies in Non-Human Biological Systems

Structure-activity relationship (SAR) studies on α,β-unsaturated ketones have consistently highlighted the critical role of the enone functionality for their cytotoxic activity. researchmap.jp The presence of a non-sterically hindered Michael acceptor is considered an essential structural requirement. researchmap.jp

Investigations into a series of α,β-unsaturated carbonyl compounds have shown that cyclic structures, such as cycloalkenones, often exhibit higher reactivity and cytotoxicity compared to their acyclic counterparts. researchmap.jp Furthermore, the nature and position of substituents on the enone scaffold can significantly influence the compound's potency and selectivity. In a study of newly synthesized enones, variations in the functional group attached to the carbonyl of the enone system (methyl, isopropyl, isobutyl, and cyclopropyl) resulted in differing cytotoxic potencies against cancer cells. nih.gov This indicates that even subtle structural modifications can have a profound impact on the biological activity of this class of compounds.

Natural Occurrence, Isolation, and Biosynthesis of 2 Octanone, 4 Hydroxy 3 Methylene

Isolation Methodologies from Natural Sources

Due to the lack of documented natural occurrence, there are no established methodologies for the isolation of 2-Octanone (B155638), 4-hydroxy-3-methylene- from any natural source. Consequently, information regarding extraction and advanced purification techniques, as well as the identification of any producing organisms (plants, microorganisms, or fungi), is not available. Furthermore, there is no data on the analysis of environmental and geographical factors that might influence its production.

Chemical Modifications and Derivative Synthesis of 2 Octanone, 4 Hydroxy 3 Methylene

Synthesis of Analogs with Modified Alkyl Chain Structures

The synthesis of analogs of 2-Octanone (B155638), 4-hydroxy-3-methylene- with varied alkyl chain structures primarily relies on foundational carbon-carbon bond-forming reactions, such as the aldol (B89426) condensation. ncert.nic.inlibretexts.orgthieme-connect.de This reaction, which forms β-hydroxy ketones, is a powerful tool for modifying the carbon skeleton. organic-chemistry.orgnih.govopenstax.org By strategically selecting different aldehyde and ketone precursors, a diverse library of analogs can be generated.

The general retrosynthetic analysis for these analogs points to a disconnection at the α-β carbon bond relative to the carbonyl group. libretexts.org For the parent compound, this suggests a directed aldol reaction between a pentanal equivalent and an enolate of a ketone like biacetyl (2,3-butanedione), followed by selective functional group manipulation. To create analogs, one can vary the aldehyde component. For instance, using propanal instead of pentanal would yield an analog with an ethyl group at the hydroxyl-bearing carbon, while using heptanal (B48729) would result in a hexyl group at the same position.

Alternative strategies for analog synthesis include the addition of organometallic reagents to functionalized precursors. For example, the reaction of organocuprates or Grignard reagents with α-epoxy N-sulfonylhydrazones can lead to the formation of α-alkyl-β-hydroxy ketones, offering another route to introduce diverse alkyl substituents. researchgate.net

The table below illustrates potential starting materials for synthesizing various analogs via an aldol-type reaction.

| Desired Analog Alkyl Group (at C4) | Aldehyde Precursor | Ketone Precursor Fragment | Resulting Analog Name |

| Ethyl | Propanal | 2-oxo-3-methylenepropanal | 2-Hexanone, 4-hydroxy-3-methylene- |

| Propyl | Butanal | 2-oxo-3-methylenepropanal | 2-Heptanone, 4-hydroxy-3-methylene- |

| Pentyl | Hexanal (B45976) | 2-oxo-3-methylenepropanal | 2-Nonanone, 4-hydroxy-3-methylene- |

| Isopropyl | 2-Methylpropanal | 2-oxo-3-methylenepropanal | 2-Heptanone, 4-hydroxy-5-methyl-3-methylene- |

Functionalization Reactions of the Hydroxyl Group

The secondary hydroxyl group is a key site for derivatization, allowing for the introduction of a wide range of functional groups through esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into an ester or ether, which can alter the molecule's physical properties and biological activity.

Esterification: The formation of esters is typically achieved by reacting the alcohol with an acylating agent such as an acyl chloride or a carboxylic anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. The kinetic resolution of racemic β-hydroxy esters using chiral catalysts can also be employed to produce enantiomerically pure compounds. mdpi.com Given that the target molecule is a β-hydroxy ketone, methods for the selective transesterification of β-keto esters can also be adapted. rsc.org

Etherification: Ethers can be synthesized through various methods. A common approach is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Another method involves the phosphine-catalyzed addition of the alcohol to activated olefins. organic-chemistry.org

The following table presents examples of esterification and etherification derivatives.

| Reaction Type | Reagent | Derivative Class | Example Product Name |

| Esterification | Acetyl Chloride | Acetate Ester | 3-Methylene-2-oxooctan-4-yl acetate |

| Esterification | Benzoyl Chloride | Benzoate Ester | 3-Methylene-2-oxooctan-4-yl benzoate |

| Etherification | Methyl Iodide / NaH | Methyl Ether | 4-Methoxy-3-methylene-2-octanone |

| Etherification | Benzyl Bromide / NaH | Benzyl Ether | 4-(Benzyloxy)-3-methylene-2-octanone |

Oxidation and Reduction Transformations

Oxidation: The secondary alcohol can be oxidized to a ketone functionality. This transformation would convert 2-Octanone, 4-hydroxy-3-methylene- into 3-methyleneoctane-2,4-dione, an α,β-unsaturated β-diketone. A variety of reagents can be employed for this purpose, including chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or milder, more selective methods such as Swern or Dess-Martin periodinane oxidations, which are known to be effective for oxidizing secondary alcohols to ketones without affecting other sensitive functional groups like alkenes. organic-chemistry.org

Reduction: The reduction of a hydroxyl group is not a typical transformation. Therefore, this subsection focuses solely on oxidation.

Reactions Involving the Ketone Moiety

The ketone carbonyl group is another versatile site for chemical modification, susceptible to reduction and a variety of nucleophilic addition reactions to form new derivatives.

Carbonyl Reductions and Derivatizations

Carbonyl Reduction: The ketone can be selectively reduced to a secondary alcohol, yielding 3-methyl-1-octene-2,5-diol. A key challenge in this transformation is achieving stereoselectivity. The reduction of β-hydroxy ketones has been extensively studied, leading to methods that can selectively produce either syn- or anti-1,3-diols. acs.org

Syn-selective reduction: The Narasaka-Prasad reduction, using reagents like diethylmethoxyborane (B30974) followed by sodium borohydride (B1222165) (NaBH₄), proceeds through a cyclic chelate to deliver the hydride from a specific face, yielding the syn-diol. youtube.com Catecholborane is also used for stereoselective reductions of β-hydroxy ketones. acs.org

Anti-selective reduction: The Evans-Saksena reduction utilizes a trialkylsilane and a Lewis acid or, alternatively, reagents like tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) to favor the formation of the anti-diol via an intramolecular hydride delivery. youtube.com

Derivatizations: Beyond reduction, the ketone can be derivatized through reactions like the Wittig reaction. Using a phosphorus ylide (e.g., methylenetriphenylphosphorane), the carbonyl group can be converted into an alkene, resulting in a conjugated diene structure.

Transformations at the Exocyclic Methylene (B1212753) Group

The exocyclic methylene group in 2-Octanone, 4-hydroxy-3-methylene- is a key site for chemical transformations, offering a pathway to a diverse range of derivatives. Its electron-deficient nature, due to conjugation with the adjacent ketone, makes it susceptible to various addition reactions.

The activated double bond of the exocyclic methylene group readily participates in conjugate addition reactions, also known as Michael additions. researchgate.netwikipedia.orgmasterorganicchemistry.com This type of reaction allows for the introduction of a wide array of nucleophiles at the carbon atom of the methylene group, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Common nucleophiles used in these additions include amines, thiols, and stabilized carbanions. For instance, the reaction with primary or secondary amines can yield β-amino ketones, which are valuable building blocks in medicinal chemistry. Similarly, the addition of thiols results in the formation of β-thio ketones.

The general mechanism for the Michael addition to an α,β-unsaturated ketone involves the nucleophilic attack at the β-carbon, followed by protonation of the resulting enolate intermediate. masterorganicchemistry.com

Table 1: Examples of Conjugate Addition Reactions to Baylis-Hillman Adducts of Methyl Vinyl Ketone

| Nucleophile | Product Type | Potential Application | Reference |

| Amines | β-Amino Ketones | Pharmaceutical Scaffolds | wikipedia.org |

| Thiols | β-Thio Ketones | Bioconjugation, Material Science | masterorganicchemistry.com |

| Stabilized Carbanions | 1,5-Dicarbonyl Compounds | Synthesis of Heterocycles | nih.gov |

Another important transformation of the exocyclic double bond is its reduction. Catalytic hydrogenation can selectively reduce the carbon-carbon double bond to afford the corresponding saturated derivative, 4-hydroxy-3-methyl-2-octanone. This transformation can be useful for modifying the biological activity or physical properties of the molecule.

Epoxidation of the exocyclic double bond represents another valuable synthetic route. The reaction with peroxy acids, such as m-chloroperbenzoic acid (m-CPBA), can yield the corresponding epoxide. organic-chemistry.org The resulting epoxide is a highly reactive intermediate that can be opened by various nucleophiles to introduce two new functional groups with defined stereochemistry. The diastereoselectivity of the epoxidation can often be controlled by the existing stereocenter at the 4-position. organic-chemistry.org

The exocyclic methylene group in 2-Octanone, 4-hydroxy-3-methylene- makes it a potential monomer for polymerization reactions. The activated double bond is susceptible to radical and anionic polymerization methods. While specific polymerization studies on this exact compound are not extensively reported, research on the polymerization of other vinyl ketones and functionalized methacrylates provides a strong basis for its potential in material science. psu.edumdpi.com

The polymerization of methyl vinyl ketone is known to proceed via free-radical initiation. psu.edu By analogy, 2-Octanone, 4-hydroxy-3-methylene- could potentially undergo polymerization or copolymerization to produce functional polymers. The presence of the hydroxyl and ketone functionalities along the polymer backbone would offer sites for further post-polymerization modification, allowing for the tailoring of polymer properties such as solubility, thermal stability, and cross-linking capabilities. Such functional polymers could find applications in coatings, adhesives, and biomedical materials.

Table 2: Potential Polymerization Methods for 2-Octanone, 4-hydroxy-3-methylene-

| Polymerization Method | Initiator/Catalyst | Potential Polymer Properties |

| Free Radical Polymerization | AIBN, Benzoyl Peroxide | Functional backbone, potential for cross-linking |

| Anionic Polymerization | Organolithium compounds | Controlled molecular weight and architecture |

| Group Transfer Polymerization | Silyl (B83357) ketene (B1206846) acetals | Living polymerization, well-defined polymers |

Stereochemical Control in the Synthesis of Derivatives

The Baylis-Hillman reaction that forms 2-Octanone, 4-hydroxy-3-methylene- creates a new stereocenter at the 4-position. Controlling the absolute and relative stereochemistry during the synthesis of this adduct and its subsequent derivatives is a significant area of research.

The initial Baylis-Hillman reaction can be rendered enantioselective by using chiral catalysts. A variety of chiral catalysts, including chiral amines, phosphines, and bifunctional organocatalysts, have been developed for asymmetric Baylis-Hillman reactions. mdpi.comrsc.orgacs.orgyoutube.comnrochemistry.com For the reaction between an aliphatic aldehyde like hexanal and methyl vinyl ketone, chiral phosphine (B1218219) catalysts and chiral amine catalysts derived from cinchona alkaloids have shown promise in inducing enantioselectivity. mdpi.comrsc.orgnrochemistry.com

Table 3: Chiral Catalysts for Asymmetric Baylis-Hillman Reactions

| Catalyst Type | Example | Typical Enantiomeric Excess (ee) | Reference |

| Chiral Phosphines | (R)-BINAP derived phosphines | Moderate to high | mdpi.com |

| Chiral Amines | Cinchona alkaloid derivatives (e.g., β-ICD) | Good to excellent | nrochemistry.com |

| Chiral Pyrrolizidine Bases | L-proline derived bases | Moderate | rsc.org |

| Bifunctional Organocatalysts | Thiourea-phosphine catalysts | Good to high | wikipedia.org |

Once the stereocenter at the 4-position is established, it can direct the stereochemical outcome of subsequent reactions. For example, the diastereoselectivity of addition reactions to the exocyclic methylene group can be influenced by the existing chirality. The epoxidation of the corresponding allylic diols derived from Baylis-Hillman adducts has been shown to proceed with high diastereoselectivity, which is attributed to intramolecular hydrogen bonding directing the approach of the oxidizing agent. organic-chemistry.org This substrate-controlled diastereoselectivity is a powerful tool for the synthesis of complex molecules with multiple stereocenters.

Furthermore, derivatization of the hydroxyl group can be employed to control the stereochemistry of subsequent transformations. By introducing a bulky protecting group on the hydroxyl moiety, it is possible to influence the facial selectivity of reactions at the nearby exocyclic double bond.

Future Research Directions and Emerging Opportunities in 2 Octanone, 4 Hydroxy 3 Methylene Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Table 1: Potential AI and ML Applications in 2-Octanone (B155638), 4-hydroxy-3-methylene- Research

| AI/ML Application | Description | Potential Impact |

| Retrosynthesis Prediction | AI algorithms analyze the target molecule and suggest potential synthetic pathways. | Accelerates the design of efficient and novel synthesis routes. |

| Reaction Condition Optimization | ML models predict the optimal temperature, pressure, catalyst, and solvent for a given reaction. | Increases reaction yield, reduces energy consumption, and minimizes waste. |

| De Novo Compound Design | Generative models create new molecular structures based on the core scaffold with desired properties. | Facilitates the discovery of new materials and biologically active compounds. |

| Property Prediction | DNNs and other models predict physical, chemical, and biological properties of derivatives. | Enables rapid screening of virtual compounds before undertaking laboratory synthesis. acs.org |

Exploration of Novel Biocatalytic and Chemoenzymatic Routes

In the quest for more sustainable and efficient chemical synthesis, biocatalysis and chemoenzymatic methods offer a powerful alternative to traditional organic chemistry. nih.gov These approaches utilize enzymes, either as isolated catalysts or within whole-cell systems, to perform chemical transformations with high selectivity and under mild conditions. nih.govresearchgate.net

The synthesis of 2-Octanone, 4-hydroxy-3-methylene- involves the formation of ketone and alcohol functionalities, which are amenable to enzymatic processes. For instance, alcohol dehydrogenases (ADHs) are known to catalyze the reduction of ketones to chiral alcohols with high enantioselectivity. nih.gov This could be particularly valuable for controlling the stereochemistry at the 4-position of the molecule, which can have a significant impact on its properties and applications. Other enzyme classes, such as ene-reductases, could be explored for the selective reduction of the carbon-carbon double bond.

A chemoenzymatic approach, which combines enzymatic steps with conventional chemical reactions, could also be highly effective. nih.gov This synergy allows for the efficient construction of complex molecules by leveraging the strengths of both methodologies. acs.org

Table 2: Potential Enzymatic Transformations for the Synthesis of 2-Octanone, 4-hydroxy-3-methylene- and its Derivatives

| Enzyme Class | Potential Reaction | Advantage |

| Alcohol Dehydrogenase (ADH) | Stereoselective reduction of a precursor diketone to form the 4-hydroxy group. | High enantioselectivity, producing specific stereoisomers. nih.gov |

| Ene-Reductase (ERED) | Selective reduction of the 3-methylene group. | Control over the saturation of the carbon-carbon double bond. rsc.org |

| Lipase | Acylation or deacylation of the 4-hydroxy group for protection or modification. | High regioselectivity and compatibility with various solvents. |

| Monooxygenase | Oxidation of a precursor to introduce the hydroxyl or ketone functionality. | Can perform challenging oxidation reactions under mild conditions. |

Advanced Materials Science Applications Utilizing the Compound as a Scaffold

The presence of multiple functional groups—a ketone, a hydroxyl group, and a polymerizable methylene (B1212753) group—makes 2-Octanone, 4-hydroxy-3-methylene- an attractive building block, or scaffold, for the development of advanced materials. The α,β-unsaturated ketone moiety is particularly interesting as it can participate in Michael additions and various polymerization reactions.

Future research could focus on leveraging these reactive sites to synthesize novel polymers and functional materials. For example, the compound could be incorporated into polymer backbones to create materials with tailored thermal, mechanical, and optical properties. The hydroxyl group provides a site for further modification, such as grafting other molecules or polymers to create functional surfaces or compatibilizers for polymer blends.

Potential applications for materials derived from this compound could include specialty coatings, adhesives, resins, and functional hydrogels. The specific properties of the resulting materials would depend on the type of polymerization and any subsequent chemical modifications.

Interdisciplinary Collaborations for Holistic Characterization and Application Development

To fully realize the potential of 2-Octanone, 4-hydroxy-3-methylene-, a collaborative, interdisciplinary approach is essential. kcl.ac.ukaus.edu The complexity of modern scientific challenges requires expertise from various fields to gain a comprehensive understanding of a compound's properties and to develop innovative applications.

Organic chemists are needed to devise and optimize synthetic routes, while analytical chemists can employ advanced techniques like mass spectrometry and nuclear magnetic resonance to thoroughly characterize the compound and its derivatives. researchgate.net Computational chemists can provide theoretical insights into its structure, reactivity, and potential interactions with other molecules, complementing the work of experimentalists. uic.edu

Furthermore, collaboration with materials scientists will be crucial for designing and testing new materials based on the compound as a scaffold. aus.edu Partnerships with biochemists and chemical biologists could uncover potential biocatalytic production methods and explore any biological activities of the compound or its derivatives. This synergistic approach ensures that all facets of the compound's potential are investigated, from its fundamental chemistry to its real-world applications. kcl.ac.uk

Identification of Open Questions and Unexplored Research Areas for Future Investigations

Despite its potential, many aspects of 2-Octanone, 4-hydroxy-3-methylene- remain to be explored. Future research should aim to address these open questions to build a solid foundation for its practical application.

One of the key unexplored areas is the detailed investigation of its stereochemistry. The compound possesses a chiral center at the 4-position, and the synthesis of enantiomerically pure forms and the study of their distinct properties are important research avenues. The reactivity of the methylene group in various polymerization and cycloaddition reactions is another area that warrants in-depth investigation.

The potential for this compound to be derived from renewable feedstocks is an exciting possibility that aligns with the principles of green chemistry. rsc.org Investigating bio-based synthetic routes could significantly enhance its appeal as a sustainable chemical building block. Furthermore, a systematic exploration of the α-functionalization of the ketone could lead to a wide array of novel derivatives with unique properties. acs.orgchemrxiv.orgrsc.org

Table 3: Open Research Questions for 2-Octanone, 4-hydroxy-3-methylene-

| Research Area | Key Unanswered Questions |

| Stereochemistry | Can enantiomerically pure (R)- and (S)-forms be synthesized efficiently? How does the stereochemistry affect the physical and chemical properties? |

| Reactivity | What is the full scope of polymerization reactions involving the methylene group? What are the kinetics and mechanisms of its key reactions? |

| Sustainable Synthesis | Can this compound be synthesized from renewable biomass-derived precursors? |

| α-Functionalization | What new functional groups can be introduced at the α-position of the ketone, and what properties do these derivatives exhibit? researchgate.net |

| Material Properties | What are the detailed mechanical, thermal, and optical properties of polymers and materials derived from this compound? |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.